molecular formula C20H25N3O5 B2709219 N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 877631-15-7

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2709219
CAS No.: 877631-15-7
M. Wt: 387.436
InChI Key: XOIBMRFTJCZIFF-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • R1 Group: 2-(furan-2-yl)-2-morpholinoethyl, combining a furan heterocycle with a morpholine moiety.
  • R2 Group: 2-methoxybenzyl, featuring a methoxy-substituted aromatic ring.

Its unique substituents may influence solubility, metabolic stability, and receptor binding compared to related compounds .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-26-17-6-3-2-5-15(17)13-21-19(24)20(25)22-14-16(18-7-4-10-28-18)23-8-11-27-12-9-23/h2-7,10,16H,8-9,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIBMRFTJCZIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through cyclization reactions.

    Introduction of the morpholinoethyl group: The furan-2-yl intermediate is then reacted with a morpholine derivative under controlled conditions to introduce the morpholinoethyl group.

    Attachment of the methoxybenzyl group: The final step involves the reaction of the intermediate with a methoxybenzyl chloride in the presence of a base to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxalamide moiety, leading to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amine derivatives, and various substituted oxalamides.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and morpholine moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Key Compound: S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

  • R1 : 2-(pyridin-2-yl)ethyl (pyridine ring).
  • R2 : 2,4-dimethoxybenzyl (dual methoxy groups).
  • Application: Potent umami flavor enhancer (Savorymyx® UM33), approved globally for reducing monosodium glutamate (MSG) in foods .
  • Toxicity Profile: NOEL (No Observed Effect Level): 100 mg/kg bw/day in rats. Margin of safety: >33 million based on exposure levels (0.0002–0.003 μg/kg bw/day) .

Comparison with Target Compound :

  • The target compound’s morpholinoethyl-furan R1 group may alter solubility and metabolic pathways compared to S336’s pyridyl group. Its single methoxybenzyl R2 group (vs.

Antiviral Oxalamide Derivatives

Key Compounds ():

  • N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl-methyl)oxalamide derivatives (13–15)
    • R1 : Thiazole-pyrrolidine hybrids.
    • R2 : 4-chlorophenyl.
    • Activity : Moderate HIV entry inhibition (IC50: 1–10 μM), with stereoisomer mixtures affecting potency .

Comparison with Target Compound :

  • The target’s morpholinoethyl-furan R1 group lacks the thiazole ring critical for antiviral activity in these analogs. However, the furan’s electron-rich structure might enhance binding to viral targets, though this remains speculative without direct data .

Antimicrobial Oxalamides ()

Key Compounds: GMC-1 to GMC-5

  • R1 : Halophenyl or methoxyphenyl.
  • R2 : 1,3-dioxoisoindolin-2-yl (cyclic imide).
  • Activity : Broad-spectrum antimicrobial effects, with GMC-3 (4-chlorophenyl) showing highest potency (MIC: 4–8 μg/mL against S. aureus) .

Comparison with Target Compound :

  • The target’s methoxybenzyl R2 group shares aromaticity with GMC-5’s methoxyphenyl, but the absence of a cyclic imide may reduce antimicrobial efficacy. The morpholino group could improve solubility relative to halogenated analogs .

Metabolic and Toxicological Profiles

  • The target’s morpholino group may reduce CYP inhibition risk compared to pyridyl-containing analogs.
  • Safety Extrapolation :
    • Structurally related oxalamides share metabolic pathways (hydrolysis, glucuronidation), suggesting similar low toxicity for the target compound. However, furan rings can form reactive metabolites, necessitating specific toxicology studies .

Comparative Data Table

Compound Name R1 Substituent R2 Substituent Application Key Findings
Target Compound 2-(furan-2-yl)-2-morpholinoethyl 2-methoxybenzyl Under investigation Hypothesized flavor/bioactivity; untested safety
S336 (CAS 745047-53-4) 2-(pyridin-2-yl)ethyl 2,4-dimethoxybenzyl Umami flavoring NOEL 100 mg/kg bw/day; global approval
Antiviral Compound 13 Thiazolyl-pyrrolidinyl 4-chlorophenyl HIV entry inhibition IC50 ~1–10 μM; stereoisomer mixtures
GMC-3 (Antimicrobial) 4-chlorophenyl 1,3-dioxoisoindolin-2-yl Antimicrobial MIC 4–8 μg/mL against S. aureus

Biological Activity

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This compound features a furan ring and morpholine moiety, which are significant for its interaction with biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related oxadiazole derivatives have demonstrated significant antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through mechanisms involving topoisomerase I inhibition .

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The furan and morpholine components are thought to play crucial roles in these interactions, potentially leading to enzyme inhibition or modulation of receptor activity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the furan intermediate : Derived from furfural.
  • Introduction of the morpholinoethyl group : Reacted under controlled conditions.
  • Attachment of the methoxybenzyl group : Finalized through a reaction with methoxybenzyl chloride.

Case Studies and Experimental Data

Several studies have contributed to understanding the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1Antiproliferative ActivityIdentified cytotoxic effects on HCT-116 and HeLa cell lines; topoisomerase I inhibition noted.
Synthesis & ApplicationsDiscussed potential applications in medicinal chemistry; highlighted anticancer and antimicrobial properties.
Study 5SAR AnalysisProvided insights into the structure-activity relationship of furan-containing compounds.

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